molecular formula C11H10Br2N4OS B11527990 N-(3,5-dibromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(3,5-dibromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11527990
M. Wt: 406.10 g/mol
InChI Key: VHVXFPYOIJZSEK-UHFFFAOYSA-N
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Description

N-(3,5-dibromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a chemical compound with a complex structure. Let’s break it down:

    N-(3,5-dibromopyridin-2-yl): This part of the compound contains a pyridine ring substituted with bromine atoms at positions 3 and 5.

    2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Here, we have an imidazole ring (with a methyl group at position 1) attached to an acetamide group via a sulfur atom.

Properties

Molecular Formula

C11H10Br2N4OS

Molecular Weight

406.10 g/mol

IUPAC Name

N-(3,5-dibromopyridin-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C11H10Br2N4OS/c1-17-3-2-14-11(17)19-6-9(18)16-10-8(13)4-7(12)5-15-10/h2-5H,6H2,1H3,(H,15,16,18)

InChI Key

VHVXFPYOIJZSEK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=C(C=N2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,5-dibromopyridine with 1-methylimidazole in the presence of a base. The resulting intermediate can then be reacted with thiolacetic acid to form the final product.

Reaction Conditions:

    Condensation Step: 3,5-dibromopyridine and 1-methylimidazole are typically dissolved in a suitable solvent (e.g., DMF or DMSO). A base (such as potassium carbonate) is added to facilitate the condensation reaction.

    Thiolacetic Acid Reaction: The intermediate obtained from the condensation step is treated with thiolacetic acid (HSCH₂COOH) under mild conditions.

Industrial Production:

Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions and purification steps ensures high yields and purity.

Chemical Reactions Analysis

Reactions:

    Substitution: The bromine atoms in the pyridine ring can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: The sulfur atom in the imidazole-thiolacetic acid moiety may participate in redox reactions.

    Acetylation: The acetamide group can react with acetylating agents.

Common Reagents and Conditions:

    Bromination: NBS (N-bromosuccinimide) or Br₂ in an organic solvent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Acetylation: Acetic anhydride or acetyl chloride.

Major Products:

The major products depend on the specific reaction conditions. Bromination yields 3,5-dibromopyridine derivatives, while reduction leads to the corresponding amine.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Biochemistry: Studying molecular interactions and enzymatic pathways.

    Materials Science: Functional materials based on its properties.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While there are related pyridine and imidazole derivatives, the combination of bromine substitution and sulfur linkage in N-(3,5-dibromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide sets it apart.

Similar Compounds
  • 3,5-dibromopyridine
  • 1-methylimidazole

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